
1-Benzyl-2-(chloromethyl)piperidine
Overview
Description
1-Benzyl-2-(chloromethyl)piperidine is a chemical compound with the molecular formula C₁₃H₁₈ClN It is a piperidine derivative characterized by the presence of a benzyl group and a chloromethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-(chloromethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-(chloromethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted piperidine derivatives.
Oxidation Reactions: N-oxides and other oxidized forms.
Reduction Reactions: Reduced piperidine derivatives.
Scientific Research Applications
1-Benzyl-2-(chloromethyl)piperidine is an organic compound with the molecular formula . It has a piperidine ring with benzyl and chloromethyl groups attached. The chlorine atom makes it reactive, which means it can be used in different chemical reactions. This compound is studied for how it can be used to make things and what it does biologically.
Applications
This compound has applications as a precursor in synthesizing pharmaceuticals. Also, it can function as an alkylating agent because it has a chloromethyl group (). Alkylating agents can react with nucleophiles (electron-rich molecules) and introduce an alkyl group, potentially modifying the structure and function of biomolecules.
Nitrogen-containing heterocyclic rings are common functional groups in many biologically active molecules. Some sources describe this compound as an electron analog of Aziridine. Aziridines are three-membered ring structures with a nitrogen atom and can be used as building blocks in drug discovery.
Structural Comparison
The unique feature of this compound lies in its specific arrangement of substituents on the piperidine ring, particularly the chloromethyl group at the second position. The table below compares compounds sharing structural similarities with this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Benzylpiperidine | Piperidine ring with a benzyl group | Cholinesterase inhibition |
1-Benzyl-4-(chloromethyl)piperidine | Chloromethyl substitution on another position | Potential anticancer properties |
1-Benzylpyrrolidine | Five-membered ring instead of six | Antimicrobial activity |
1-Benzyloxycarbonylpiperidine | Contains an ester functionality | Anticancer activity |
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(chloromethyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- 1-Benzyl-2,5-bis(chloromethyl)piperidine
- 1-Benzyl-2-(chloromethyl)-1H-benzimidazole
- 1-Benzyl-2-(chloromethyl)pyrrolidine
Comparison: 1-Benzyl-2-(chloromethyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Biological Activity
1-Benzyl-2-(chloromethyl)piperidine is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities and synthetic utility. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₈ClN. The compound features a piperidine ring substituted with a benzyl group and a chloromethyl group. The presence of the chloromethyl group suggests that it may act as an alkylating agent, capable of modifying biomolecules through nucleophilic reactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Alkylation Potential : The chloromethyl group can react with nucleophiles, potentially leading to modifications in proteins and nucleic acids, which may alter their function.
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), thereby increasing the levels of acetylcholine in synaptic clefts, which can enhance cholinergic transmission and potentially improve cognitive functions .
Structure-Activity Relationships
The specific arrangement of substituents on the piperidine ring influences the reactivity and biological interactions of this compound. A comparative analysis with related compounds reveals insights into its unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Benzylpiperidine | Piperidine ring with a benzyl group | Cholinesterase inhibition |
1-Benzyl-4-(chloromethyl)piperidine | Chloromethyl substitution on another position | Potential anticancer properties |
1-Benzylpyrrolidine | Five-membered ring instead of six | Antimicrobial activity |
1-Benzyloxycarbonylpiperidine | Contains an ester functionality | Anticancer activity |
The chloromethyl substitution at the second position is particularly notable, as it may enhance the compound's reactivity compared to other piperidines.
Inhibition of Acetylcholinesterase
Research has demonstrated that derivatives of benzylpiperidine, including those structurally related to this compound, exhibit significant AChE inhibition. A study utilizing comparative molecular field analysis (CoMFA) found strong correlations between molecular structure and AChE inhibitory activity. This suggests that modifications to the piperidine structure can enhance therapeutic effects against conditions like Alzheimer's disease by potentiating cholinergic transmission .
Anticancer Potential
The reactivity profile of this compound also suggests potential anticancer properties. Compounds with similar structural features have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells through alkylation mechanisms. For instance, related chloromethylpiperidines have been evaluated for their cytotoxic effects on various cancer cell lines, indicating that further investigation into this compound's anticancer potential is warranted.
Properties
IUPAC Name |
1-benzyl-2-(chloromethyl)piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGUAMMBRXPVGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCl)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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